2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
The compound "2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" represents a class of organic molecules known for their potential applications in medicinal chemistry. The inclusion of a chromenone moiety alongside oxadiazole and thiophene groups positions this compound as an interesting candidate for various biochemical interactions.
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the oxadiazole intermediate.
Reacting thiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions to obtain 3-(thiophen-3-yl)-1,2,4-oxadiazole.
Solvent: ethanol.
Reaction temperature: 80°C.
Step 2: : Formation of the piperidine intermediate.
Reacting 1-bromo-3-chloropropane with piperidine under basic conditions.
Solvent: dichloromethane.
Reaction temperature: room temperature.
Step 3: : Coupling the oxadiazole and piperidine intermediates.
Using a coupling reagent like EDCI (ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Solvent: DMF (dimethylformamide).
Step 4: : Final product formation.
Reacting the intermediate with 4H-chromen-4-one.
Catalyst: triethylamine.
Solvent: toluene.
Reaction temperature: 60°C.
Industrial Production Methods: : The large-scale synthesis might involve optimizing reaction conditions for higher yield and purity, utilizing continuous flow reactors to control temperature and reaction time precisely.
Types of Reactions It Undergoes
Oxidation: : The thiophene ring can be oxidized to sulfoxides and sulfones.
Common reagents: mCPBA (meta-chloroperoxybenzoic acid).
Conditions: room temperature.
Reduction: : The carbonyl group in the chromenone can be reduced to alcohol.
Common reagents: LiAlH4 (lithium aluminium hydride).
Conditions: reflux.
Substitution: : The oxadiazole ring can undergo electrophilic substitution.
Common reagents: alkyl halides.
Conditions: basic medium.
Major Products Formed
Sulfoxides and Sulfones: from thiophene ring oxidation.
Alcohols: from chromenone reduction.
Alkylated derivatives: from substitution reactions.
Chemistry
Used as a building block in the synthesis of more complex molecules. Biology :
Evaluated for binding affinity to various biological targets. Medicine :
Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial properties. Industry :
Potential use in organic electronics due to the presence of the chromenone moiety.
Mechanism of Action
The compound's biological activity often stems from its ability to interact with multiple molecular targets, such as enzymes or receptors. The oxadiazole ring can serve as a hydrogen bond acceptor, while the thiophene ring may interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Compared to similar compounds, the unique combination of oxadiazole, thiophene, piperidine, and chromenone in one molecule enhances its binding affinity and specificity for various targets.
Similar Compounds
2-(4-Morpholinyl)-4H-chromen-4-one: .
3-(Thiophen-2-yl)-1,2,4-oxadiazole: .
Piperidine-1-carbonyl derivatives: .
Each of these similar compounds shares one or more structural features with "2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one", but none incorporate the full spectrum of functionalities present in the target compound.
Properties
IUPAC Name |
2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-17-11-19(28-18-6-2-1-5-16(17)18)22(27)25-8-3-4-14(12-25)10-20-23-21(24-29-20)15-7-9-30-13-15/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHBYZEMOJEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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